4-Fluoro-N-isobutyl-3-methoxyaniline
Description
Significance of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Research
Substituted anilines are a class of organic compounds derived from aniline that have been modified with various functional groups. wisdomlib.org They are highly versatile and serve as crucial starting materials and intermediates in the synthesis of a wide range of more complex molecules. wisdomlib.org Their applications span numerous fields, including the production of pharmaceuticals, agrochemicals like herbicides and fungicides, and advanced materials such as dyes and polymers. wisdomlib.orgchemimpex.com
In medicinal chemistry, the aniline scaffold is present in numerous drug candidates and approved drugs due to its structural versatility. However, the simple aniline moiety can sometimes lead to metabolic instability or toxicity. Consequently, the strategic substitution of the aniline ring is a powerful method for fine-tuning a compound's pharmacological properties, including its bioavailability, solubility, and selectivity for biological targets. Research into substituted anilines containing triazole systems, for example, has explored their pharmacokinetic profiles and lipophilicity as potential drug candidates. nih.gov The development of novel synthetic methods, such as the creation of anilines from cyclohexanones using palladium-carbon catalyst systems, continues to expand the accessibility and diversity of these vital chemical building blocks. acs.org
Academic Contributions of Fluoro and Methoxy (B1213986) Substituents in Aromatic Systems
The electronic properties of an aromatic ring can be profoundly altered by the introduction of substituents like fluorine and methoxy groups. libretexts.org These alterations are critical in directing the course of chemical reactions and modifying the ultimate properties of the molecule.
Fluorine Substituents: The incorporation of fluorine into aromatic systems is a key strategy in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect can stabilize intermediates in certain reactions, such as the Meisenheimer complex in nucleophilic aromatic substitution, thereby increasing the reaction rate. stackexchange.com Furthermore, the addition of fluorine can enhance crucial properties like metabolic stability and lipophilicity, which can help drug molecules cross cellular membranes and the blood-brain barrier. nih.gov The interaction of fluorine's lone-pair electrons with the aromatic π-system can also create additional molecular orbitals, a concept termed "fluoromaticity," which further influences the molecule's aromatic character and reactivity. nih.govacs.org
Role of N-Alkylated Anilines in Advanced Organic Synthesis and Molecular Design
N-alkylation, the attachment of an alkyl group to the nitrogen atom of an amine, is a fundamental transformation in organic synthesis for creating secondary and tertiary amines. acs.orgorganic-chemistry.org N-alkylated anilines are pivotal structural motifs found in many biologically active molecules and functional materials. The process of N-alkylation allows for precise modification of an aniline's steric and electronic properties.
Modern synthetic chemistry has produced numerous methods for the N-alkylation of anilines. These include reductive amination of aldehydes and ketones, copper-promoted coupling with alkyl boronic acids, and transition-metal-catalyzed reactions using alcohols as alkylating agents. organic-chemistry.orgnih.gov Ruthenium-based catalysts, for example, have been employed for the selective alkylation of aromatic primary amines with various primary alcohols under mild conditions. nih.gov A particularly efficient and environmentally conscious approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy. In this process, a metal catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ, which then condenses with the amine; the resulting imine is subsequently reduced by the captured hydrogen to yield the N-alkylated product, with water as the only byproduct. nih.gov Such advancements provide highly atom-efficient pathways to valuable N-alkylated aniline compounds. acs.orgnih.gov
Overview of Research Trajectories for Aryl Alkyl Ether and Fluoroaryl Amine Scaffolds
Aryl Alkyl Ether Scaffolds: The aryl alkyl ether linkage is a common feature in a wide range of natural products and pharmaceuticals. nih.gov This structural motif is present in many top-selling drugs, making the functionalization and cleavage of these ethers a significant area of research. nih.gov Current research focuses on developing selective methods to modify these stable structures. For instance, photocatalytic methods have been developed to functionalize the alkyl groups of aryl alkyl ethers by generating radical intermediates. nih.gov Other studies have focused on the reductive cleavage of the robust C–O bond, which is important for breaking down biomass components like lignin (B12514952) and for the deprotection of phenol (B47542) groups in multi-step syntheses. acs.orgnih.gov The synthesis of sterically hindered alkyl aryl ethers, which can be challenging using traditional methods, has also been advanced through the use of diaryliodonium salts. acs.org
Fluoroaryl Amine Scaffolds: Fluoroaryl amines, which combine the features of a fluorinated aromatic ring and an amino group, are highly valued building blocks in medicinal chemistry and materials science. chemimpex.com The fluorine atom can significantly enhance a molecule's biological activity and pharmacokinetic profile. researchgate.net For example, 3-Fluoro-4-methoxyaniline (B107172) is used as an intermediate in the synthesis of pharmaceuticals for neurological disorders and in the development of novel antagonists for treating chronic pain. chemimpex.comchemicalbook.com Research in this area often involves the synthesis of these building blocks and their incorporation into more complex target molecules. The unique electronic properties conferred by the fluorine substituent are leveraged to achieve desired reactivity and biological interactions. researchgate.net
Data and Properties
While specific experimental data for 4-Fluoro-N-isobutyl-3-methoxyaniline is not widely published, its properties can be inferred from its constituent parts. The core of the molecule is 4-fluoro-3-methoxyaniline (B1304784).
Table 1: Computed Physicochemical Properties for 4-Fluoro-3-methoxyaniline Data sourced from PubChem CID 2774533. nih.gov
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 141.058992041 Da |
| Topological Polar Surface Area | 35.3 Ų |
The addition of an N-isobutyl group to this core would increase the molecular weight, lipophilicity (XLogP3), and steric bulk around the nitrogen atom, while the hydrogen bond donor count on the nitrogen would remain at one.
Table 2: Influence of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Fluoro (-F) | 4 (para to NH₂) | Strong Inductive Withdrawal (-I) Weak Resonance Donation (+R) | Deactivates ring toward electrophilic attack (overall); stabilizes negative charge in nucleophilic substitution. stackexchange.com |
| Methoxy (-OCH₃) | 3 (meta to NH₂) | Inductive Withdrawal (-I) Resonance Donation (+R) | Classified as an electron-withdrawing group at the meta position. wikipedia.org |
| Amino (-NH₂) | 1 | Strong Inductive Withdrawal (-I) Strong Resonance Donation (+R) | Strongly activating, ortho, para-directing group for electrophilic substitution. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-fluoro-3-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
KOSPYOGZFKNYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1)F)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro N Isobutyl 3 Methoxyaniline
Retrosynthetic Analysis and Key Disconnections for 4-Fluoro-N-isobutyl-3-methoxyaniline
A retrosynthetic analysis of this compound reveals two primary disconnections that guide its synthesis. The most logical and common disconnection is at the C-N bond of the secondary amine, which points to two main synthetic strategies: N-alkylation of a pre-existing aniline (B41778) or reductive amination.
C-N Bond Disconnection: This approach disconnects the isobutyl group from the nitrogen atom. This leads back to the key intermediate, 4-fluoro-3-methoxyaniline (B1304784), and an isobutyl electrophile (e.g., isobutyl bromide) or a carbonyl compound (isobutyraldehyde). This is a highly convergent and practical approach as it separates the synthesis of the complex aniline core from the final N-alkylation step.
Aromatic C-N Bond Disconnection: A less common but viable disconnection breaks the bond between the nitrogen atom and the aromatic ring. This would involve the coupling of an isobutylamine (B53898) derivative with a suitably substituted aromatic precursor.
The forward synthesis, therefore, primarily focuses on the initial preparation of 4-fluoro-3-methoxyaniline, followed by the attachment of the isobutyl group.

Established Synthetic Routes to N-Alkylated Fluoro-Methoxyanilines
The established methods for synthesizing N-alkylated fluoro-methoxyanilines, such as the target compound, primarily revolve around the initial synthesis of the aniline precursor followed by N-alkylation.
N-Alkylation Strategies Utilizing 4-Fluoro-3-methoxyaniline Precursors
Once the core 4-fluoro-3-methoxyaniline is obtained, the introduction of the isobutyl group can be achieved through two main strategies:
Direct N-Alkylation: This classic method involves the reaction of 4-fluoro-3-methoxyaniline with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Common bases for this transformation include potassium carbonate, sodium carbonate, or triethylamine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
Reductive Amination: A more versatile and often higher-yielding method is reductive amination. This one-pot reaction involves the condensation of 4-fluoro-3-methoxyaniline with isobutyraldehyde (B47883) to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity for the imine over the aldehyde.
| N-Alkylation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct N-Alkylation | Isobutyl halide (bromide or iodide), Base (e.g., K₂CO₃, Et₃N) | Polar aprotic solvent (e.g., ACN, DMF), elevated temperature | Simple procedure, readily available reagents | Potential for over-alkylation, may require harsh conditions |
| Reductive Amination | Isobutyraldehyde, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Acidic or neutral pH, various solvents (e.g., DCE, MeOH) | High yields, good selectivity, one-pot procedure | Requires careful control of pH, some reducing agents are toxic |
Reductive Transformation of Nitroarene Intermediates to Aniline Derivatives
A common and efficient method for the synthesis of the crucial precursor, 4-fluoro-3-methoxyaniline, is the reduction of a corresponding nitroarene. A well-documented procedure involves the catalytic hydrogenation of 2-fluoro-5-nitroanisole (B1340070). prepchem.com
In a typical procedure, a suspension of 2-fluoro-5-nitroanisole is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com The reaction is carried out in a suitable solvent, such as dioxane, under pressure. prepchem.com Once the uptake of hydrogen ceases, indicating the completion of the reduction, the catalyst is removed by filtration. The filtrate is then concentrated to yield 4-fluoro-3-methoxyaniline. prepchem.com
Alternative reducing agents can also be employed for this transformation, including tin(II) chloride in the presence of hydrochloric acid or iron powder in acidic media. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.
Nucleophilic Aromatic Substitution (SNAr) in the Introduction of Fluoro and Methoxy (B1213986) Groups
The construction of the 4-fluoro-3-methoxyaniline core can also be envisioned through nucleophilic aromatic substitution (SNAr) reactions on a suitably activated aromatic ring. For instance, a di- or tri-substituted benzene (B151609) ring bearing good leaving groups, such as nitro or halide groups, can serve as a starting point. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack.
While less common for this specific isomer, a potential, though challenging, route could involve the sequential displacement of leaving groups on a precursor like 1,4-difluoro-2-nitrobenzene. The introduction of the methoxy group would occur via reaction with a methoxide (B1231860) source, and the remaining fluoro group would be retained. Subsequent reduction of the nitro group would then yield the aniline. However, controlling the regioselectivity of the initial methoxylation would be a significant challenge.
Advanced Approaches in the Synthesis of N-Substituted Aniline Derivatives
Modern synthetic chemistry offers more sophisticated methods for the formation of C-N bonds, which can be applied to the synthesis of this compound.
Transition Metal-Catalyzed C-N Cross-Coupling Reactions for N-Alkylation
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. This methodology allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions. In the context of synthesizing this compound, this would involve the reaction of 4-fluoro-3-methoxyaniline with an isobutyl halide.
The catalytic system typically consists of a palladium or copper catalyst and a suitable ligand. For palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands are often employed. A strong base, such as sodium tert-butoxide, is also required.
A related classical reaction is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures, to effect the coupling of an aniline with an aryl halide. wikipedia.org Modern variations of the Ullmann reaction have been developed that proceed under milder conditions.
| Catalytic System | Catalyst | Ligand | Base | Typical Substrates |
| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precursors | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Aryl halides/triflates and primary/secondary amines |
| Ullmann Condensation | Copper(I) or Copper(II) salts | Diamines, amino acids, or no ligand (traditional) | Carbonates, phosphates, or alkoxides | Aryl halides and anilines/alcohols |
Organocatalytic and Metal-Free Protocols for N-Alkylation and Anilination
The development of N-alkylation methods that avoid transition metals is a significant goal in sustainable chemistry. These protocols offer the benefits of reduced cost, lower toxicity, and simplified purification procedures.
One prominent metal-free strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol serves as the alkylating agent. researchgate.net In a conceptual application to synthesize this compound, isobutyl alcohol would be the alkylating agent for 4-fluoro-3-methoxyaniline. This process typically requires a catalyst capable of reversibly storing hydrogen, with some organic molecules like phenalenyl ligands being investigated for their ability to mimic transition metals in this role. researchgate.net The reaction proceeds through the oxidation of the alcohol to the corresponding aldehyde (isobutyraldehyde), followed by condensation with the aniline to form an imine, which is then reduced in situ by the hydrogen "borrowed" from the alcohol. These reactions are often mediated by a strong base at elevated temperatures. researchgate.net
Another metal-free approach utilizes ortho-quinone methides for the N-alkylation of anilines. acs.org This method can be highly selective for N-alkylation over C-alkylation, with the choice of solvent playing a crucial role in directing the reaction's chemoselectivity. acs.org For instance, performing the reaction in a nonpolar solvent like toluene (B28343) often favors N-alkylation. acs.org The reaction can be catalyzed by a simple organocatalyst such as pentafluorophenol (B44920) under relatively mild conditions. acs.org
Stoichiometric amounts of a base can also drive the N-alkylation of anilines with alcohols in the absence of any metal catalyst, although this approach is less atom-economical. researchgate.net
| Method | Catalyst/Mediator | Alkylating Agent Type | Typical Conditions | Key Features |
|---|---|---|---|---|
| Borrowing Hydrogen | Phenalenyl Ligand / Strong Base (e.g., KOtBu) | Alcohols | High Temperature (e.g., 130 °C) | Sustainable; alcohol as alkylating agent. researchgate.net |
| ortho-Quinone Methides | Pentafluorophenol | Diol Precursors | Moderate Temperature (e.g., 80 °C) in Toluene | Solvent-controlled selectivity (N- vs. C-alkylation). acs.org |
| Base-Mediated | Stoichiometric Base | Alcohols | Varies with temperature | Avoids catalyst but requires stoichiometric reagents. researchgate.net |
Biocatalytic Strategies in Fluorine-Containing Amine Synthesis
Biocatalysis offers a powerful platform for the synthesis of complex molecules under mild and environmentally friendly conditions. The incorporation of fluorine into molecules can enhance metabolic stability and modify physicochemical properties, making fluorinated amines valuable building blocks. alfa-chemistry.com
While specific biocatalytic routes to this compound are not detailed in the literature, general enzymatic strategies for the synthesis of fluorinated amines are well-established. One such strategy is the fluoroamination of alkenes, which can introduce both a fluorine atom and an amino group in a single step. alfa-chemistry.com This approach, however, is more suited to building the carbon skeleton from simpler precursors rather than modifying a pre-existing aniline.
More relevant would be the application of enzymes for the final N-alkylation step. Transaminases or reductive aminases could potentially be engineered to accept 4-fluoro-3-methoxyaniline as a substrate and catalyze its reaction with isobutyraldehyde (or a precursor) to form the target compound.
Furthermore, enzymatic methods are being developed for novel trifluoromethylation reactions. acs.org Researchers have engineered enzymes, such as a copper-substituted hydroxymandelate synthase, to catalyze transformations like intramolecular alkene oxytrifluoromethylation, creating CF3-substituted lactones with high enantioselectivity. acs.org While this specific reaction is not directly applicable, it demonstrates the immense potential of modifying enzymes to perform challenging organofluorine chemistry, which could foreseeably be extended to the synthesis of complex fluorinated amines. acs.org The synthesis of unnatural fluorine-containing amino acids is a rapidly growing field, leveraging advances in photocatalysis and cross-coupling, often in conjunction with biocatalytic steps. nih.gov
Stereoselective Synthesis Considerations for Chiral N-Alkylated Anilines
The target compound, this compound, is achiral as it lacks a stereocenter and planar or axial chirality. However, the synthesis of chiral N-alkylated anilines is a critical area of research, particularly for the preparation of pharmaceuticals and other biologically active molecules. researchgate.net The methodologies developed for this purpose would be directly applicable to the synthesis of chiral analogues of the target compound, for example, by replacing the isobutyl group with a chiral alkyl group like sec-butyl.
A primary strategy for the asymmetric synthesis of chiral amines is the catalytic asymmetric hydrogenation of imines. acs.org In this approach, an aniline (e.g., 4-fluoro-3-methoxyaniline) would first be condensed with a ketone to form a prochiral N-alkyl or N-aryl ketimine. Subsequent hydrogenation using a chiral transition metal catalyst, often based on iridium or rhodium with chiral phosphine ligands, can produce the chiral amine with high enantioselectivity. acs.orgnih.gov A significant challenge in the asymmetric hydrogenation of N-alkyl ketimines is potential catalyst deactivation by the basic amine product. acs.org
Other stereoselective methods include the asymmetric N-alkylation of isatins, which can then be converted to chiral N-alkylated indole (B1671886) derivatives. researchgate.net Additionally, nickel-catalyzed hydroalkylation methods have been developed to synthesize a wide range of chiral alkyl amines from enamides and alkyl halides with high regio- and enantioselectivity. semanticscholar.org These modular methods are tolerant of various functional groups and can be used to create valuable chiral intermediates. semanticscholar.org
| Strategy | Precursors | Catalyst/Reagent Type | Key Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral Imines | Chiral Ir, Rh, or Ru complexes | High enantioselectivity (ee). acs.orgnih.gov |
| Asymmetric Allylic Alkylation | Indoles, Allylic carbonates | Chiral Ir-(P, olefin) complexes | High regio-, diastereo-, and enantioselectivity. researchgate.net |
| Enantioselective Hydroalkylation | Enamides, Alkyl halides | Chiral Ni-complexes | Enantiomerically enriched α-alkyl chiral amines. semanticscholar.org |
Process Optimization and Scale-Up Investigations for this compound Synthesis
The transition from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of N-alkylated fluoroanilines, several challenges must be addressed.
A patent for the synthesis of the closely related compound, 4-fluoro-N-isopropyl aniline, highlights common issues in traditional N-alkylation methods. google.com These include poor selectivity leading to di-alkylation or other side products, low yields, and difficult purification. google.com For instance, reductive alkylation of 4-fluoronitrobenzene with a ketone under high pressure can lead to complex product mixtures and dehalogenation side reactions, which can poison the noble metal catalysts (e.g., palladium, platinum) used. google.com
To overcome these limitations, an optimized process was developed using phase-transfer catalysis. google.com This method involves the reaction of 4-fluoroaniline (B128567) with an isopropyl halide in the presence of a phase-transfer catalyst, a promoter, and an acid-binding agent. This approach provides a gentler, more selective route to the desired mono-alkylated product, simplifying operations and improving both the raw material conversion efficiency and product selectivity. google.com Such a protocol would be directly translatable to the synthesis of this compound, using an isobutyl halide as the alkylating agent.
Key parameters for optimization in such a synthesis include:
Catalyst Choice and Loading : Identifying the most efficient phase-transfer catalyst and using the lowest possible loading to minimize cost.
Solvent and Base Selection : The choice of solvent and acid-binding agent (base) can significantly impact reaction rate and selectivity.
Temperature Control : Maintaining an optimal reaction temperature to ensure a reasonable reaction rate without promoting side reactions.
Reagent Stoichiometry : Carefully controlling the molar ratio of the aniline to the alkylating agent to minimize di-alkylation.
| Parameter | Component/Condition | Purpose |
|---|---|---|
| Substrate | 4-Fluoroaniline | Starting material |
| Alkylating Reagent | Halo isopropyl alkane (X=F, Cl, Br, I) | Provides the alkyl group |
| Catalyst | Phase-transfer catalyst | Facilitates reaction between phases |
| Promoter | Not specified | Enhances reaction rate/selectivity |
| Acid Binding Agent | Inorganic base (M=Na, K, Mg, Ca) | Neutralizes the HX acid byproduct |
| Key Advantage | Improved selectivity for mono-alkylation, higher yield, milder conditions, and easier purification compared to previous methods. |
Chemical Reactivity and Transformation Studies of 4 Fluoro N Isobutyl 3 Methoxyaniline
Electrophilic Aromatic Substitution Reactions on the Core Aromatic Ring
Electrophilic aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring play a crucial role in determining the position of the incoming electrophile.
Regioselectivity and Directing Effects of Fluoro, Methoxy (B1213986), and N-isobutyl Substituents
The -NH2 group in aniline (B41778) is a potent activating group that directs incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.comscribd.com In 4-Fluoro-N-isobutyl-3-methoxyaniline, the N-isobutylamino group is also a strong activating group and directs electrophiles to the positions ortho and para to it. The methoxy group is another activating, ortho-para directing group. Conversely, the fluoro group is a deactivating but ortho-para directing substituent.
The combined influence of these groups on the regioselectivity of electrophilic aromatic substitution is complex. The powerful activating and directing effect of the N-isobutylamino group, enhanced by the methoxy group, would likely dominate. Therefore, electrophilic attack is most probable at the positions ortho and para to the amino group. However, the steric hindrance from the isobutyl group and the adjacent methoxy group might influence the final product distribution. In some cases, the regioselectivity of such reactions can be dependent on the polarity of the solvent. researchgate.net
To control the reactivity and achieve specific substitution patterns, the highly activating amino group can be protected via acetylation. libretexts.orgyoutube.com This converts the amino group into a less activating acetylamino group, allowing for more controlled electrophilic substitution. youtube.compearson.com The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org
Mechanistic Investigations of Aromatic Substitution Pathways
The mechanism of electrophilic aromatic substitution on aniline derivatives generally proceeds through the attack of an electrophile on the electron-rich aromatic ring. byjus.com The amino group's lone pair of electrons increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. youtube.com This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.
In the case of this compound, the presence of multiple substituents can lead to different possible intermediates and products. Computational studies on similar molecules, like monofluoroanilines, have shown that the regioselectivity of electrophilic attack can be correlated with the frontier orbital densities of the highest occupied molecular orbital (HOMO). nih.gov Such studies suggest that the reaction proceeds via an electrophilic attack on a specific carbon atom of the aniline ring. nih.gov
Reactions Involving the Amino Group (N-isobutyl)
The secondary amine functionality of this compound is a key site for various chemical transformations.
Acylation, Sulfonylation, and Amidation Reactions of the Secondary Amine
Acylation: Secondary amines like this compound can undergo acylation with reagents such as acyl chlorides or anhydrides to form N-substituted amides. fiveable.mestudylib.net These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. fiveable.me The reactivity of anilines in acylation can be influenced by the substituents on the aromatic ring. rsc.org Phase transfer catalysts can be employed to facilitate these reactions. researchgate.net
Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamide. rsc.orglibretexts.org This reaction is a common method for the synthesis of sulfonamides from primary and secondary amines. cbijournal.com The rate of arylsulfonylation of N-isobutylaniline derivatives has been found to be related to the electronic properties of both the amine and the sulfonyl chloride. researchgate.net Microwave-assisted, solvent-free conditions have also been developed for the efficient sulfonylation of amines. rsc.org
Amidation: Amidation reactions can also occur at the secondary amine. For instance, the interaction of anilines with amides has been studied. acs.org Various methods for the synthesis of substituted amides through amidation have been developed, including copper-catalyzed amidations. organic-chemistry.org
Oxidative Transformations of the N-isobutyl Group
Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring is a significant site for chemical modification, primarily through cleavage of the ether bond.
O-demethylation is the cleavage of the methyl group from the phenolic oxygen, converting the methoxy group into a hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids or specific demethylating agents. chem-station.com
Strong Brønsted acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving aryl methyl ethers. commonorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (Br⁻ or I⁻) attacks the methyl group in an Sₙ2 reaction, leading to the formation of the corresponding phenol (B47542) and a methyl halide. chem-station.com Given the stability of the aryl-oxygen bond, the cleavage exclusively occurs at the methyl-oxygen bond.
Another powerful reagent for O-demethylation is the Lewis acid boron tribromide (BBr₃). commonorganicchemistry.com This reaction is often preferred due to its efficacy under milder conditions compared to strong acids. The mechanism begins with the coordination of the highly Lewis-acidic boron to the ether oxygen. This is followed by the intramolecular or intermolecular attack of a bromide ion on the methyl group, leading to the formation of a dibromo(aryloxy)borane intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final phenolic product. chem-station.com
Thiolates, being potent nucleophiles, can also be employed for the demethylation of aryl methyl ethers, typically in polar aprotic solvents at elevated temperatures. commonorganicchemistry.com
Table 1: Potential O-Demethylation Reactions
| Reagent | Solvent | Expected Product |
|---|---|---|
| HBr (47%) | Acetic Acid / Water | 4-Fluoro-2-(isobutylamino)phenol |
| BBr₃ | Dichloromethane (DCM) | 4-Fluoro-2-(isobutylamino)phenol |
| Ethanethiol (EtSH) / NaOH | N-Methyl-2-pyrrolidone (NMP) | 4-Fluoro-2-(isobutylamino)phenol |
Reactions Involving the Fluoro Group
The fluorine atom, being the most electronegative element, imparts unique reactivity to the aromatic ring. Its role as a leaving group in nucleophilic aromatic substitution is a key aspect of its chemistry.
In nucleophilic aromatic substitution (SₙAr) reactions, a potent nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org
In the case of this compound, the fluoro group is a potential leaving group. However, the methoxy and N-isobutylamino groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SₙAr reactions at the fluorine position are generally not expected to be facile under standard conditions.
For a related compound, 4-fluoro-3-nitroaniline, the presence of the strongly electron-withdrawing nitro group para to the fluorine facilitates its displacement by various nucleophiles, such as amines. google.com Without such an activating group, the displacement of fluorine on the this compound ring would require harsh reaction conditions or a different reaction mechanism, such as one involving an aryne intermediate.
The typical reactivity order for halogens as leaving groups in SₙAr reactions is F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. libretexts.org
Should a sufficiently strong nucleophile and appropriate conditions be employed, the hypothetical substitution of the fluoro group could lead to a variety of derivatives, as illustrated in the following table.
Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Potential Product |
|---|---|---|
| Hydroxide | NaOH | 4-(Isobutylamino)-2-methoxyphenol |
| Alkoxide | NaOR | 4-(Isobutylamino)-2-methoxy-1-alkoxybenzene |
| Amine | R₂NH | N¹,N¹-Dialkyl-4-(isobutylamino)-2-methoxybenzene-1-diamine |
Exploration of Novel Rearrangements and Cyclization Reactions
The structure of this compound, containing an aniline moiety, lends itself to potential rearrangement and cyclization reactions to form heterocyclic structures, which are of significant interest in medicinal and materials chemistry.
Rearrangement reactions of N-alkoxyanilines have been reported, such as the copper-catalyzed asymmetric nih.govacs.org-methoxy rearrangement to yield chiral ortho-quinol imines. rsc.org While this specific reaction involves an N-methoxy group rather than a ring-methoxy group, it highlights the potential for rearrangements in aniline derivatives.
More relevant are cyclization reactions that form new rings. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to produce substituted quinolines. nih.govacs.orgnih.gov This type of reaction involves an intramolecular attack of the aniline's aromatic ring onto an activated alkyne tethered to the nitrogen atom. By analogy, if the N-isobutyl group of this compound were replaced with a suitable reactive group (e.g., a propargyl group), subsequent cyclization could lead to the formation of a quinoline (B57606) ring system.
Another synthetic strategy involves the construction of anilines from cyclohexanones, which can then be used in indole (B1671886) synthesis. acs.org While this is a synthetic application rather than a direct reaction of the title compound, it underscores the utility of substituted anilines as precursors to complex heterocyclic systems.
Kinetic and Thermodynamic Analysis of Key Chemical Transformations
A quantitative understanding of the chemical transformations of this compound requires an analysis of the kinetic and thermodynamic parameters of the reactions. While specific experimental data for this compound are not available in the literature reviewed, general principles can be discussed.
For O-demethylation , the reaction rate is highly dependent on the strength of the acid or Lewis acid used and the reaction temperature. The high stability of the C-O bond in the methoxy group results in a significant activation energy barrier, necessitating harsh conditions. chem-station.com
For nucleophilic aromatic substitution of the fluoro group, the kinetics are governed by a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the intermediate and accelerate the reaction, while electron-donating groups, such as the methoxy and amino groups present in the title compound, destabilize it and slow the reaction down. libretexts.org
Thermodynamically, the SₙAr reaction is generally favored when a strong nucleophile displaces a good leaving group. Although fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions, its high electronegativity makes the carbon atom it is attached to highly electrophilic, favoring the initial nucleophilic attack in SₙAr. libretexts.org
Computational studies on related systems have shown that the activation energy for nucleophilic aromatic substitution is lower in polar aprotic solvents like DMSO compared to protic solvents. researchgate.net The entropy of activation for SₙAr reactions is typically negative, reflecting the ordering of the system as the nucleophile and the aromatic ring combine in the transition state. nih.gov
Structure Activity Relationship Sar Investigations of 4 Fluoro N Isobutyl 3 Methoxyaniline and Its Derivatives
Fundamental Principles of SAR in Fluorinated and Alkoxy-Substituted Anilines
The biological activity of substituted anilines is profoundly influenced by the nature and position of the substituents on the aromatic ring. nih.gov These modifications alter the molecule's electronic properties, hydrogen bonding capacity, and lipophilicity.
Electronic Effects : The introduction of electron-withdrawing groups, such as fluorine, or electron-donating groups, like methoxy (B1213986), can significantly alter the electron density of the aniline (B41778) ring and the basicity of the amino group. nih.govbiomedres.us The toxicity of substituted anilines has been shown to correlate with the Hammett sigma constant, indicating that electronic effects are crucial for their mechanism of action. nih.gov Electron-withdrawing substituents generally increase the toxic effects of anilines on submitochondrial particles. nih.gov
Hydrogen Bonding : The amino group (NH) of the aniline core can act as a hydrogen bond donor, while the fluorine and the oxygen of the methoxy group can act as hydrogen bond acceptors. The capacity to form these bonds is a key determinant of interaction with biological targets like proteins. nih.govnih.gov The strength and geometry of these interactions are critical for the stability of a ligand-protein complex. researchgate.net
Lipophilicity : This property, often expressed as logP, influences a compound's solubility, permeability across biological membranes, and binding to hydrophobic pockets in receptors. nih.govnih.govunl.edu Both fluorine and alkoxy groups can modulate lipophilicity. While fluorine substitution often increases lipophilicity, an aromatic methoxy group has been observed to have a near-zero effect on lipophilicity, making it a useful tool for modifying other properties without significantly altering this parameter. tandfonline.com
Influence of Fluoro Substitution Position on Molecular Interactions and Recognition
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and ability to form strong bonds with carbon. nih.gov The position of the fluorine atom on the aniline ring is critical and dictates its role in molecular interactions.
In the case of 4-Fluoro-N-isobutyl-3-methoxyaniline, the fluorine is at position 4 (para to the amino group). This placement has several implications:
Modulation of Acidity/Basicity : As a highly electronegative atom, fluorine acts as a potent electron-withdrawing group via induction, which can decrease the pKa of the aniline nitrogen. ashp.org
Hydrogen and Halogen Bonding : The fluorine atom can act as a hydrogen bond acceptor. nih.gov Studies on 4-halogeno anilines have shown that fluorine substituents can be competitive and attractive acceptors for both hydrogen bonds and halogen bonds, influencing the crystal packing and intermolecular interactions. nih.gov
Metabolic Stability : Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound. acs.org
Impact of the Methoxy Group's Stereoelectronic Properties on Binding Affinity
The methoxy group (-OCH3) is a versatile substituent prevalent in many drug molecules, offering a unique combination of stereoelectronic properties that can enhance binding affinity. tandfonline.comnih.gov
Dual Electronic Nature : The methoxy group exhibits a dual electronic effect. It is electron-withdrawing inductively due to the oxygen's electronegativity but is electron-donating through resonance by donating a lone pair of electrons to the aromatic ring. tandfonline.com This makes the aromatic ring more electron-rich, which can be crucial for certain types of interactions, such as π-π stacking.
Direct Binding Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a protein target. researchgate.netnih.gov The methyl portion, though part of a polar group, can engage in favorable van der Waals or lipophilic interactions within hydrophobic pockets. tandfonline.com
The combination of a hydroxy and a methyl group within the methoxy substituent often results in unique effects that are more than the sum of their individual parts, allowing it to act as a "scout" for finding pockets within a protein. tandfonline.comnih.gov
Modulation of Molecular Recognition by the N-isobutyl Moiety
The N-alkylation of anilines significantly impacts their physicochemical properties and how they are recognized by biological targets. The N-isobutyl group, in particular, provides specific steric and lipophilic characteristics.
The isobutyl group is a branched, four-carbon alkyl substituent, specifically a 2-methylpropyl group. wikipedia.orgucla.edu Its size and shape are distinct from a linear n-butyl or a more hindered tert-butyl group, and these steric features play a crucial role in molecular recognition. pharmacy180.comwikipedia.org
Steric Bulk and Shape Complementarity : The branched nature of the isobutyl group provides more steric bulk near the nitrogen atom compared to an n-propyl or n-butyl chain. This bulk can be beneficial if the target's binding pocket has a corresponding space, leading to enhanced binding through improved shape complementarity and increased van der Waals interactions. Conversely, it can cause a steric clash if the pocket is too narrow, leading to reduced affinity. pharmacy180.com
Conformational Restriction : The presence of the isobutyl group can restrict the rotation around the C-N bond, influencing the preferred conformation of the entire molecule and how it presents its other binding motifs (fluoro and methoxy groups) to the receptor.
The table below illustrates the different butyl isomers, highlighting the unique structure of the isobutyl group. wikipedia.org
| Isomer Name | Structure | IUPAC Name |
| n-butyl | -CH₂-CH₂-CH₂-CH₃ | butyl |
| sec-butyl | -CH(CH₃)-CH₂-CH₃ | butan-2-yl |
| isobutyl | -CH₂-CH(CH₃)₂ | 2-methylpropyl |
| tert-butyl | -C(CH₃)₃ | tert-butyl |
Increased Lipophilicity : The addition of the four-carbon isobutyl group increases the molecule's nonpolar surface area, thereby increasing its lipophilicity (logP value) compared to an unsubstituted or N-methylated aniline. This enhancement generally improves permeability across lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier, via passive diffusion. mdpi.comnih.gov
Balancing Solubility and Permeability : While increased lipophilicity can improve permeability, excessive lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and accumulation in tissues, which are undesirable properties. unl.edu The isobutyl group offers a moderate increase in lipophilicity, which can be optimal for balancing membrane permeability with sufficient aqueous solubility for formulation and distribution. Studies on N-alkyl substituted derivatives often show a predictable relationship between the length and branching of the alkyl chain and the resulting lipophilicity. researchgate.net
Systematic Structural Modifications for SAR Elucidation
To fully understand the contribution of each functional group in this compound to its biological activity, medicinal chemists employ systematic structural modifications. biomedres.usnih.gov This involves synthesizing and testing a series of analogues where each component is altered one at a time. This approach helps to build a comprehensive SAR model.
Key modifications could include:
Varying the Fluoro Substitution : Moving the fluorine to other positions (e.g., ortho or meta to the amino group) or replacing it with other halogens (Cl, Br) or a hydrogen atom to probe the importance of its position and electronic/steric properties.
Altering the Alkoxy Group : Replacing the methoxy group with a hydroxyl group (to test for hydrogen bond donation), a larger alkoxy group (ethoxy, propoxy), or removing it entirely to assess its contribution to binding and electronic modulation.
Modifying the N-Alkyl Chain : Synthesizing analogues with different alkyl groups (e.g., n-propyl, n-butyl, cyclopropylmethyl, benzyl) to explore the steric and lipophilic requirements of the binding pocket.
The following table provides a hypothetical example of how systematic modifications could be used to probe the SAR of a lead compound like this compound.
| Compound | R1 (Position 4) | R2 (Position 3) | R3 (at Nitrogen) | Rationale for Modification | Hypothetical Activity Change |
| Lead Compound | -F | -OCH₃ | -isobutyl | Baseline | 100% |
| Analogue 1 | -H | -OCH₃ | -isobutyl | Determine the effect of the fluoro group | Decrease |
| Analogue 2 | -Cl | -OCH₃ | -isobutyl | Compare electronic/steric effects of different halogens | Variable |
| Analogue 3 | -F | -H | -isobutyl | Determine the effect of the methoxy group | Decrease |
| Analogue 4 | -F | -OH | -isobutyl | Probe for hydrogen bond donor/acceptor needs | Variable |
| Analogue 5 | -F | -OCH₃ | -H | Assess the importance of N-alkylation | Significant Decrease |
| Analogue 6 | -F | -OCH₃ | -n-butyl | Evaluate the effect of alkyl chain branching | Potential Decrease/Increase |
| Analogue 7 | -F | -OCH₃ | -tert-butyl | Probe for steric tolerance in the binding site | Likely Decrease |
This systematic approach allows researchers to deconstruct the molecule's activity into contributions from each substituent, guiding the design of more potent and selective compounds. drugdesign.orgacs.org
Variations on the Aromatic Ring Substitution Pattern
Research into substituted anilines indicates that the type and position of substituents are fundamental in determining biological potency. nih.gov The presence of electron-withdrawing groups, such as the fluorine atom at the 4-position, generally leads to higher toxic effects in some assays, while electron-donating groups may reduce it. nih.gov The methoxy group at the 3-position, an electron-donating group, modulates the electronic character of the ring. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating methoxy group creates a specific electron distribution that can be fine-tuned by altering these substituents.
The position of these functional groups is also a key factor. Studies on other aniline series have shown that moving substituents between ortho, meta, and para positions can dramatically alter activity. researchgate.netnih.gov For instance, ortho-substituted compounds can sometimes form intramolecular hydrogen bonds, which affects their conformation and binding properties. researchgate.net Replacing the fluorine at the 4-position with other halogens (e.g., chlorine, bromine) would increase the size (steric bulk) and alter the electronic influence, which could either enhance or diminish binding affinity depending on the topology of the target's binding pocket. Similarly, modifying the 3-methoxy group to larger alkoxy groups (e.g., ethoxy, propoxy) would increase lipophilicity, which can impact cell permeability and target engagement.
Table 1: Hypothetical SAR of Aromatic Ring Variations
| R1 (Position 3) | R2 (Position 4) | Expected Impact on Activity (Relative to Parent) | Rationale |
| -OCH3 | -F | Reference | Parent compound |
| -OCH3 | -Cl | +/- | Increased steric bulk and altered electronics |
| -OCH3 | -H | - | Removal of key halogen interaction |
| -OH | -F | +/- | Potential for new hydrogen bond; altered electronics/pKa |
| -OC2H5 | -F | +/- | Increased lipophilicity and steric bulk |
| -F | -OCH3 | +/- | Altered dipole moment and electronic distribution |
Derivatization of the Nitrogen Atom (N-alkylation variations, N-functionalization)
Modification of the N-isobutyl group is a classic strategy for exploring the chemical space around a lead compound. The size, shape, and flexibility of this substituent can be crucial for establishing optimal interactions within a binding site and for tuning physicochemical properties like solubility and metabolic stability.
In studies of analogous compounds, such as N-substituted tropane (B1204802) analogues, altering the N-alkyl substituent has been shown to be a successful strategy for separating affinity for a primary target from off-target effects. nih.gov Replacing a simple N-methyl group with larger substituents like n-butyl, allyl, or benzyl (B1604629) groups can achieve a significant separation of binding affinities. nih.gov
Applying this principle to this compound, variations of the isobutyl group could yield significant gains in potency or selectivity.
N-alkylation Variations: Changing the isobutyl group to other alkyl chains (e.g., n-propyl, n-butyl, cyclopropylmethyl) would probe the size and shape constraints of the binding pocket. A shorter or more rigid alkyl group might improve binding by reducing conformational entropy upon binding, whereas a larger group might access additional hydrophobic pockets.
N-functionalization: Introducing functional groups onto the nitrogen substituent can introduce new interactions. For example, adding an amide, a urea, or an additional aromatic ring (e.g., N-benzyl) can provide opportunities for new hydrogen bonds or pi-stacking interactions, potentially increasing affinity and modulating pharmacokinetic properties.
Table 2: Hypothetical SAR of Nitrogen Atom Derivatization
| N-Substituent | Expected Impact on Activity (Relative to Parent) | Rationale |
| -isobutyl | Reference | Parent compound |
| -n-butyl | +/- | Altered shape and flexibility |
| -sec-butyl | +/- | Increased steric bulk near the nitrogen |
| -cyclopropylmethyl | + | Introduction of rigidity |
| -benzyl | +/- | Potential for new aromatic interactions |
| -(CH2)2-OH | +/- | Introduction of a hydrogen-bonding group; increased polarity |
Bioisosteric and Isosteric Replacements in the Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. nih.gov For aniline-containing compounds, this is particularly relevant as the aniline motif itself is often associated with metabolic liabilities. acs.orgnih.gov
Key strategies for the bioisosteric replacement of the this compound scaffold include:
Aniline Ring Replacement: The aniline core is a known "structural alert" due to its potential for oxidative metabolism. nih.gov A leading strategy to mitigate this is the replacement of the planar, aromatic aniline ring with saturated carbocyclic structures, such as aminobicyclohexanes or aminocubanes. acs.orgresearchgate.net This increases the fraction of sp3-hybridized carbons, which can improve metabolic stability and solubility while aiming to maintain the geometric vector of the amine substituent. acs.org Other heterocyclic bioisosteres like benzimidazoles or substituted pyrroles could also be explored.
Substituent Bioisosteres: The fluorine and methoxy groups can be replaced with other groups that have similar steric and electronic properties.
The 4-fluoro group could be replaced by a hydroxyl (-OH) or cyano (-CN) group to probe different electronic and hydrogen-bonding interactions.
The 3-methoxy group (-OCH3) could be replaced by its thioether analog (-SCH3) or a hydroxyl group (-OH), which would significantly alter hydrogen bonding capacity and metabolism.
Table 3: Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Aniline Ring | Saturated aminocarbocycles (e.g., aminobicyclohexane) | Improved metabolic stability, escape from aniline toxicity concerns. acs.org |
| Aniline Ring | Benzimidazole, Pyrrole | Altered electronics and ADME properties. |
| 4-Fluoro | 4-Chloro | Similar electronics, slightly larger size |
| 3-Methoxy | 3-Hydroxyl | New hydrogen bond donor/acceptor, increased polarity |
| 3-Methoxy | Ethyl group | Isosteric replacement, removes H-bond acceptor, increases lipophilicity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aniline derivatives, QSAR studies have successfully been used to predict properties like lipophilicity and toxicity. nih.govoup.com A QSAR model for this compound analogs would be developed to predict the biological activity of untested compounds, thereby prioritizing synthetic efforts.
A typical QSAR study for this series would involve:
Descriptor Calculation: For a set of synthesized analogs with measured biological activity, a wide range of molecular descriptors would be calculated. These often include physicochemical properties like the octanol-water partition coefficient (logP), electronic descriptors (e.g., Hammett constants, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and steric or topological indices. nih.govnih.gov
Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links a subset of these descriptors to the observed activity. nih.gov For example, a hypothetical QSAR equation might look like: Activity = c0 + c1(logP) - c2(logP)² + c3(σ) + c4(Steric_Parameter) This equation suggests that activity is parabolically related to lipophilicity, increases with electron-withdrawing character (σ), and is influenced by the size of substituents. oup.com
Validation and Prediction: The model's predictive power is rigorously validated using statistical techniques. imist.ma Once validated, the model can be used to estimate the activity of virtual compounds, allowing researchers to screen ideas computationally before committing to synthesis.
Conformational Landscape and Dynamic Behavior in Relation to Activity
The biological activity of a molecule is not solely dependent on its 2D structure but also on its three-dimensional shape and flexibility. The conformational landscape of this compound—the collection of all possible 3D shapes it can adopt—and its dynamic behavior are crucial for its interaction with a biological target.
Key flexible bonds in the molecule include the C(aryl)-N bond, the N-C(isobutyl) bond, and the C(aryl)-O(methoxy) bond. Rotation around these bonds allows the molecule to adopt various conformations. Only a specific conformation, often termed the "bioactive conformation," is typically responsible for binding to the target protein with high affinity.
Molecular dynamics (MD) simulations are a powerful tool used to explore this conformational space. nih.gov By simulating the movement of the molecule over time, researchers can identify low-energy, stable conformations and understand how substituents influence conformational preference. For example, replacing the N-isobutyl group with a more rigid N-cyclopropylmethyl group would restrict the available conformational space, which could be beneficial if it pre-organizes the molecule into its bioactive shape. Understanding the dynamic behavior is essential for interpreting SAR data and for structure-based drug design, where the goal is to design a ligand that fits optimally into the rigid or flexible binding site of a protein. nih.gov
Lead Optimization Strategies Based on Structural Insights
Lead optimization is the iterative process of refining a lead compound to produce a preclinical candidate. For this compound, optimization strategies would be guided by the structural insights gathered from SAR, QSAR, and conformational studies.
Improving Potency and Selectivity: SAR data might indicate that specific substitutions on the aromatic ring or the nitrogen atom enhance potency. For instance, if studies show that increased hydrophobicity in a particular region is beneficial, as seen in the optimization of some biphenyl (B1667301) mannosides, analogs with larger alkyl or lipophilic groups would be synthesized. nih.gov Selectivity can be improved by exploiting subtle differences between the target and off-target binding sites, often by modifying the N-alkyl substituent. nih.gov
Enhancing ADME Properties: A primary goal of lead optimization is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability: If the aniline moiety is found to be a metabolic hotspot, bioisosteric replacement with a saturated ring system would be a priority. acs.org
Solubility and Permeability: Fine-tuning lipophilicity is key. QSAR models can guide the design of analogs with an optimal logP. Introducing polar groups or replacing aromatic rings with heterocyclic alternatives can improve solubility and other drug-like properties. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, structure-based design can be employed. Docking studies can predict how newly designed analogs will bind, helping to rationalize SAR and prioritize compounds that make optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. This approach, combined with SAR and ADME considerations, provides a comprehensive strategy to advance a lead compound toward a viable drug candidate.
Computational and Theoretical Chemistry of 4 Fluoro N Isobutyl 3 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For aromatic systems like 4-Fluoro-3-methoxyaniline (B1304784), these methods can elucidate the interplay of substituent effects on the geometry, electronic distribution, and reactivity of the molecule.
Density Functional Theory (DFT) is a robust computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For 4-Fluoro-3-methoxyaniline, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. These calculations would reveal optimized bond lengths, bond angles, and dihedral angles. It is expected that the aromatic ring would be largely planar, with the methoxy (B1213986) and amino groups exhibiting specific orientations relative to the ring to minimize steric hindrance and maximize electronic stabilization. The presence of the electron-donating methoxy and amino groups, along with the electron-withdrawing fluorine atom, would influence the bond lengths within the benzene (B151609) ring, leading to slight deviations from a perfect hexagon.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. For aniline (B41778) derivatives, the HOMO is typically localized on the benzene ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. In related aniline derivatives, the HOMO-LUMO gap has been shown to be a critical factor in their chemical and biological activities.
| Reactivity Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |
| Ionization Potential | Energy required to remove an electron | Measures resistance to oxidation |
| Electron Affinity | Energy released upon gaining an electron | Measures ability to be reduced |
| Electronegativity | Average of ionization potential and electron affinity | Describes the tendency to attract electrons |
| Chemical Hardness | Half of the HOMO-LUMO gap | Measures resistance to change in electron distribution |
| Chemical Softness | Inverse of chemical hardness | Indicates higher polarizability and reactivity |
This table presents theoretical reactivity descriptors that can be derived from HOMO-LUMO analysis.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue denotes areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
For 4-Fluoro-3-methoxyaniline, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the amino group, as well as on the aromatic ring carbons ortho and para to the amino group, due to the electron-donating nature of these substituents. The fluorine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the amino group would show a positive potential (blue), making them potential sites for hydrogen bonding interactions.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's conformation and properties. By explicitly including solvent molecules (e.g., water) in the simulation, one can observe how the solute and solvent molecules arrange themselves and interact, providing a more realistic model of the compound's behavior in solution.
Molecular Docking Studies to Predict Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery. Although no specific docking studies for 4-Fluoro-N-isobutyl-3-methoxyaniline have been reported, studies on related fluorinated methoxylated chalcones and fused quinazolines have successfully used this approach to understand their binding modes with biological targets like monoamine oxidase-B and cyclooxygenase enzymes. nih.govnih.gov
In a hypothetical docking study, this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose. The results would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein, which could guide the design of more potent and selective molecules.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) from First Principles
Quantum chemical calculations can be used to predict various spectroscopic parameters from first principles. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and aid in the interpretation of experimental spectra.
For this compound, DFT calculations could predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects. nih.gov
Similarly, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. These theoretical frequencies are often scaled to better match experimental values. The predicted spectra would show characteristic peaks corresponding to the vibrations of different functional groups, such as the N-H and C-H stretches, the aromatic C=C stretches, and the C-F and C-O stretches. Such theoretical studies have been performed for related aniline derivatives, showing good agreement with experimental data.
Cheminformatics and Virtual Screening Applications for Analog Discovery
Currently, there is a notable absence of specific research findings in publicly accessible scientific literature and databases concerning the dedicated cheminformatics and virtual screening applications for the analog discovery of this compound. While computational methods are broadly applied to substituted anilines in drug discovery, specific studies detailing these approaches for this particular compound are not available.
The field of drug discovery often employs virtual screening and cheminformatics to identify and optimize lead compounds. mdpi.compsu.edu These computational techniques are instrumental in exploring vast chemical spaces to find molecules with desired pharmacological properties. nih.govresearchgate.net For aniline derivatives, these methods can help in predicting metabolic stability, bioavailability, and receptor selectivity, thereby guiding the synthesis of more effective and safer drug candidates. nih.gov
In the general context of aniline derivatives, virtual screening workflows may involve the use of fragment databases to identify bioisosteric replacements for the aniline core. This strategy aims to fine-tune the pharmacological profile of a compound. Furthermore, in silico analysis of absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the early stages of drug development for this class of compounds. nih.govresearchgate.net
Advanced Characterization and Analytical Methods for 4 Fluoro N Isobutyl 3 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Fluoro-N-isobutyl-3-methoxyaniline , a combination of 1D and 2D NMR experiments would be essential to confirm its structure.
1H NMR and 13C NMR Detailed Spectral Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The key expected signals would include those for the aromatic protons, the methoxy (B1213986) group, the N-H proton, and the protons of the isobutyl group.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 1H | Aromatic CH |
| ~6.3-6.5 | m | 2H | Aromatic CH |
| ~3.8 | s | 3H | OCH₃ |
| ~3.5 | br s | 1H | NH |
| ~2.9 | d | 2H | N-CH₂ |
| ~1.9 | m | 1H | CH(CH₃)₂ |
| ~0.9 | d | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~148 | C-OCH₃ |
| ~143 | C-N |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~105 | Aromatic CH |
| ~56 | OCH₃ |
| ~53 | N-CH₂ |
| ~28 | CH(CH₃)₂ |
| ~20 | CH(CH₃)₂ |
19F NMR for Fluorine Atom Characterization
¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For This compound , the ¹⁹F NMR spectrum would likely show a single signal, which would be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is invaluable for confirming the presence and position of the fluorine substituent on the aromatic ring.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings, for instance, connecting the N-CH₂ protons to the CH proton of the isobutyl group, and the CH proton to the terminal methyl protons. It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal from the isobutyl and methoxy groups to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different parts of the molecule. For example, it would show a correlation from the N-CH₂ protons to the aromatic carbon C1 (the carbon bearing the nitrogen), and from the methoxy protons to the aromatic carbon C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the N-H proton and the N-CH₂ protons, and between the methoxy protons and the aromatic proton at C2, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of This compound is 197.25 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition (C₁₁H₁₆FNO).
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 197. Key fragmentation pathways would be expected to involve the loss of the isobutyl group or cleavage alpha to the nitrogen atom.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 197 | [M]⁺ |
| 182 | [M - CH₃]⁺ |
| 154 | [M - C₃H₇]⁺ |
| 140 | [M - C₄H₉]⁺ |
| 125 | [M - C₄H₉N]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), the C-F stretch (~1250-1000 cm⁻¹), and the C-O stretch of the methoxy group (~1250 and ~1050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations and the C=C bonds of the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H Stretch |
| ~2960 | Aliphatic C-H Stretch |
| ~1610, 1510 | Aromatic C=C Stretch |
| ~1260 | Aryl C-O Stretch |
| ~1220 | C-F Stretch |
| ~1170 | C-N Stretch |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the purity assessment and separation of this compound from complex mixtures. Its high resolution and sensitivity make it ideal for detecting and quantifying the main component as well as any process-related impurities or degradation products.
Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of moderately polar compounds like anilines. In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For analogous compounds, such as 4-methoxyaniline, successful separation has been achieved using a C18 column. sielc.com The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water is often employed. The elution strength of the mobile phase can be fine-tuned by adjusting the ratio of the organic solvent to water.
To ensure sharp peaks and good chromatographic performance, an acid modifier is frequently added to the mobile phase. Phosphoric acid is effective in this regard, though for applications requiring compatibility with mass spectrometry (MS), a volatile modifier like formic acid is substituted. sielc.com The use of smaller particle size columns (e.g., 3 µm) can lead to faster analysis times, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC).
The scalability of HPLC methods is a significant advantage, allowing for the transition from analytical-scale purity checks to preparative-scale isolation of impurities for further structural elucidation.
Table 1: Illustrative HPLC Parameters for Analysis of Related Aniline (B41778) Compounds
| Parameter | Condition |
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid (for MS compatibility) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies |
This table is illustrative and based on methods for structurally similar compounds. Specific conditions for this compound would require method development and validation.
Gas Chromatography (GC) for Volatile Product and Reactant Analysis
Gas Chromatography (GC) is an essential analytical technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for monitoring the presence of starting materials, intermediates, and volatile byproducts in the synthesis of this compound.
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, where separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The volatility and polarity of the compounds, as well as the properties of the stationary phase, dictate the retention time of each component.
For the analysis of aniline derivatives, a capillary column with a non-polar or moderately polar stationary phase is typically employed. The choice of the stationary phase depends on the specific impurities that need to be separated. For instance, a common stationary phase is a polysiloxane-based polymer.
GC is often coupled with a mass spectrometer (GC-MS), which provides not only quantitative information but also structural identification of the separated components by analyzing their mass spectra. For the related compound, 3-fluoro-4-methoxyaniline (B107172), GC-MS data is available, indicating its amenability to this technique. nih.gov The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a fingerprint for its identification.
The purity of commercially available related starting materials, such as 3-fluoro-4-methoxyaniline, is often specified to be greater than 98.0% as determined by GC. tcichemicals.com This highlights the industry's reliance on GC for quality control of key reagents.
Table 2: Typical GC Parameters for Analysis of Aniline Derivatives
| Parameter | Condition |
| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | Typically 250-300 °C (to ensure complete vaporization) |
| Oven Temperature Program | A temperature gradient is often used to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Application | Analysis of volatile reactants, intermediates, and byproducts; Purity assessment. |
This table outlines general parameters. The specific method for this compound would need to be optimized.
Emerging Applications and Future Research Directions of 4 Fluoro N Isobutyl 3 Methoxyaniline
Utility as Versatile Chemical Building Blocks in the Synthesis of Complex Molecules
Aniline (B41778) and its derivatives are foundational materials in the chemical industry, pivotal for the synthesis of a vast array of products, including pharmaceuticals and polymers. researchgate.net The functional group array of 4-Fluoro-N-isobutyl-3-methoxyaniline—a nucleophilic secondary amine, an electron-rich aromatic ring modulated by fluoro and methoxy (B1213986) groups, and a bulky isobutyl group—renders it a highly adaptable synthon for constructing intricate molecular architectures. The presence of fluorine is particularly significant, as its incorporation into organic molecules is a well-established strategy for modulating properties like metabolic stability and binding affinity. beilstein-journals.org
| Property | 4-Fluoro-3-methoxyaniline (B1304784) (Parent Compound) | This compound (Predicted) |
| CAS Number | 64465-53-8 sigmaaldrich.com | Not available |
| Molecular Formula | C₇H₈FNO sigmaaldrich.comnih.gov | C₁₁H₁₆FNO |
| Molecular Weight | 141.14 g/mol sigmaaldrich.comnih.gov | ~197.25 g/mol |
| Key Features | Primary aromatic amine, fluoro and methoxy substituents | Bulky secondary aromatic amine, increased lipophilicity |
| Reactivity | Nucleophilic primary amine, participates in diazotization and cyclization mdpi.com | Nucleophilic secondary amine, sterically influenced reactivity |
This table presents known data for the parent compound and predicted data for this compound based on its chemical structure.
Substituted anilines are indispensable precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. For instance, the isomeric compound 3-fluoro-4-methoxyaniline (B107172) is utilized in the Combes quinoline (B57606) synthesis to produce quinoline derivatives, a class of compounds employed as active pharmaceutical ingredients. ossila.com This demonstrates the utility of the fluoro-methoxy-aniline scaffold in constructing fused ring systems.
While the primary amine of 4-fluoro-3-methoxyaniline is reactive in various cyclization reactions, the N-isobutyl derivative would participate in different synthetic pathways to yield N-substituted heterocycles. The aniline core remains the key structural element for building these systems, with the N-isobutyl group being incorporated into the final structure, thereby influencing its pharmacological and physical properties. The primary amine of the parent compound can also be converted to an azide (B81097) to participate in click reactions, a powerful tool for linking molecular fragments. ossila.com The N-isobutyl derivative, lacking the N-H bonds, would bypass this specific transformation but could engage in other cyclization strategies, such as those involving C-H activation on the aromatic ring.
Aniline is the monomer for polyaniline (PANI), one of the most studied conductive polymers due to its unique electronic and redox properties. researchgate.net A significant area of research involves the functionalization of the aniline monomer to modify the properties of the resulting polymer. researchgate.net The synthesis of polyaniline derivatives from substituted monomers can enhance solubility, processability, and environmental stability. researchgate.net
The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to novel functional materials. The N-isobutyl group would likely increase the polymer's solubility in common organic solvents, a major advantage over the largely insoluble parent PANI. researchgate.net The fluorine and methoxy groups would modulate the electronic properties of the polymer backbone, affecting its conductivity and redox potentials. Such tailored polymers have potential applications in chemical sensors, energy-saving devices, and antistatic coatings. researchgate.netresearchgate.net For example, studies have shown that the surface morphology and sensitivity of polymer films can be controlled by the choice of substituent on the aniline monomer. researchgate.net
Integration into Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries
Fragment-based drug discovery (FBDD) has become a successful strategy for identifying starting points for new medicines. nih.govnih.gov This approach screens libraries of small, low-molecular-weight compounds ("fragments") to find those that bind efficiently to biological targets. frontiersin.org this compound, with a predicted molecular weight under 200 g/mol , fits well within the typical criteria for a fragment.
The presence of a fluorine atom is a distinct advantage for FBDD, as it enables the use of ¹⁹F NMR spectroscopy for screening. nih.gov This technique offers high sensitivity and a low background signal, simplifying hit identification. nih.gov Furthermore, there is a growing demand for fragment libraries containing more three-dimensional (3D) shapes, as these can offer improved selectivity and solubility. vu.nl The non-planar isobutyl group on this compound provides 3D character, moving away from the flat structures that have historically dominated fragment libraries. vu.nl As such, this compound and its close analogs are ideal candidates for inclusion in next-generation fragment libraries designed for tackling challenging drug targets. dtu.dk
Development of Novel Catalytic Systems Utilizing Aniline Derivatives as Ligands or Substrates
Aniline derivatives play a dual role in catalysis: they can be elaborated into ligands that coordinate with metal centers or act as substrates in catalytic transformations.
As precursors to ligands, substituted anilines are used to synthesize sterically bulky and electronically tuned ligands for transition-metal catalysis. rutgers.edu For example, they are key starting materials for N-heterocyclic carbene (NHC) ligands, which are highly effective in a wide range of catalytic reactions, including palladium-catalyzed cross-couplings. rutgers.edu The specific substituents on this compound would allow for the fine-tuning of the resulting ligand's properties, which is a critical aspect of catalyst design. rutgers.edu
As substrates, aniline derivatives are involved in a variety of modern catalytic reactions. Research has demonstrated the highly selective C-H functionalization of aniline derivatives using specialized palladium catalysts. acs.org Other metals, such as ruthenium, have been shown to catalyze the ortho-acylation of N-substituted anilines. nih.gov The development of cost-effective heterogeneous catalysts, for instance, cobalt-based metal-organic frameworks (MOFs), for reactions like the N-alkylation of anilines is also an active area of research. rsc.org this compound could serve as a valuable substrate to explore new catalytic methodologies, with its substituent pattern directing the regioselectivity of the transformations.
| Catalytic Reaction Type | Role of Aniline Derivative | Metal/Catalyst Example | Research Finding |
| Cross-Coupling | Ligand Precursor | Palladium / NHC Ligands rutgers.edu | Aniline derivatives are used to synthesize bulky NHC ligands that are effective in various cross-coupling reactions. rutgers.edu |
| C-H Olefination | Substrate | Palladium / S,O-Ligand acs.org | A Pd/S,O-ligand system enables the highly para-selective C–H olefination of a broad range of aniline derivatives. acs.org |
| N-Alkylation | Substrate | Cobalt / MOF rsc.org | A cobalt-based MOF demonstrates efficacy as a heterogeneous catalyst for the N-alkylation of aniline. rsc.org |
| Oxidation | Substrate | Copper Chromite (CuCr₂O₄) acs.org | Nanoparticle catalysts can achieve the selective oxidation of aniline to valuable products like azoxybenzene. acs.org |
Future Perspectives in Aniline-Based Chemical Research and Innovation
The future of chemical research involving aniline derivatives like this compound is directed towards greater precision, sustainability, and complexity. The demand for functionally sophisticated molecules in medicine and materials science will continue to drive the synthesis of highly tailored building blocks. The unique substitution pattern of this compound makes it a prime candidate for developing novel pharmaceuticals, where the strategic placement of fluoro and methoxy groups can enhance target engagement and pharmacokinetic properties.
Furthermore, there is a significant trend towards developing more sustainable chemical processes. This includes the creation of bio-based routes for producing fundamental chemicals like aniline from renewable resources such as biomass, which could drastically reduce the environmental impact compared to fossil-based production. researchgate.net As these green manufacturing methods mature, the availability of a wider range of substituted anilines will increase, fostering innovation across the chemical industry. The continued exploration of new catalytic systems will also unlock more efficient and selective ways to transform these building blocks into high-value products. mdpi.comchemistryworld.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
